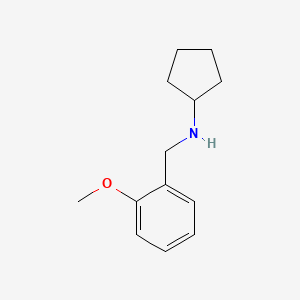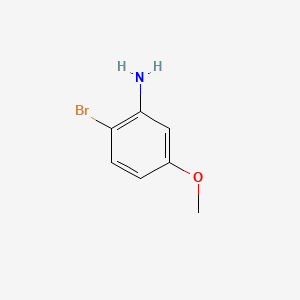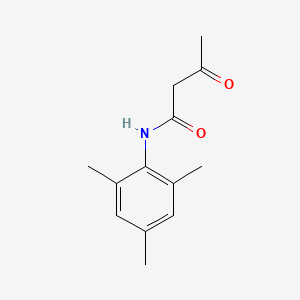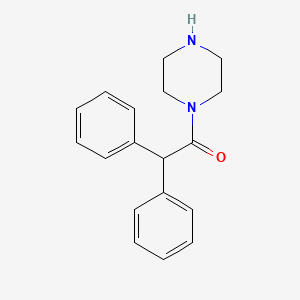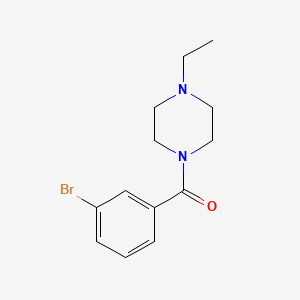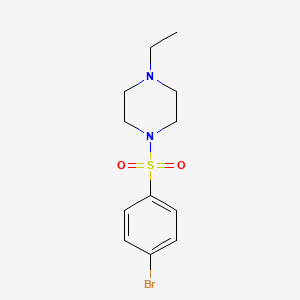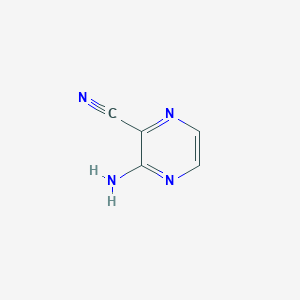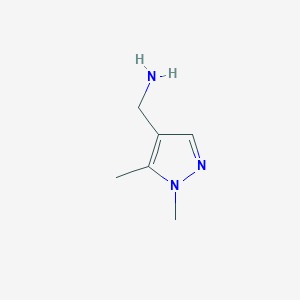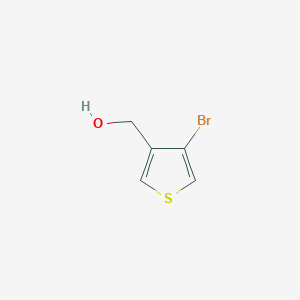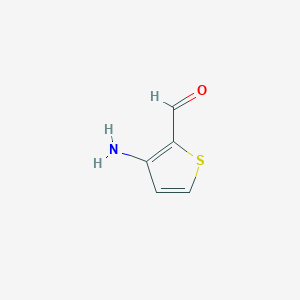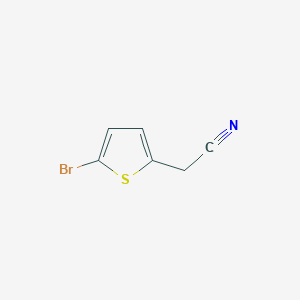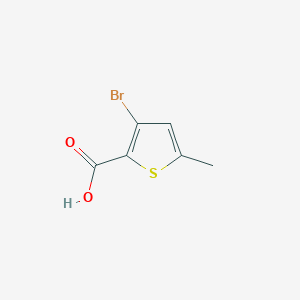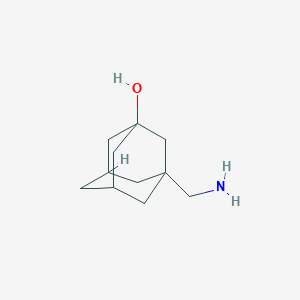
3-(Aminomethyl)adamantan-1-ol
概要
説明
3-(Aminomethyl)adamantan-1-ol is a chemical compound with the molecular formula C11H19NO. It is a derivative of adamantane, a tricyclic hydrocarbon known for its rigid and bulky structure. The presence of an aminomethyl group and a hydroxyl group attached to the adamantane framework makes this compound unique and versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(Aminomethyl)adamantan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of amantadine (1-aminoadamantane) followed by reduction and hydroxylation. The steps are as follows:
Nitration: Amantadine or its salt is added to sulfuric acid at a temperature range of 10-30°C. A mixed acid is then added dropwise to perform the nitration reaction, resulting in a nitrated intermediate.
Reduction: The nitrated intermediate is reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to obtain the corresponding amine.
Hydroxylation: The amine is then subjected to hydroxylation under alkaline conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of readily available raw materials, simple operations, and environmentally friendly conditions. The yield of the final product is generally high, often exceeding 80%, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
3-(Aminomethyl)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted adamantane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(Aminomethyl)adamantan-1-one or 3-(Aminomethyl)adamantane-1-carboxylic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted adamantane derivatives with different functional groups
科学的研究の応用
3-(Aminomethyl)adamantan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe and in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and neuroprotective effects.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations
作用機序
The mechanism of action of 3-(Aminomethyl)adamantan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1-Amino-3-adamantanol
- 3-Amino-1-adamantanol
- 1-Amino-3-hydroxyadamantane
Comparison
3-(Aminomethyl)adamantan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the adamantane framework. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its structure provides enhanced stability and rigidity, making it a valuable compound in various applications .
特性
IUPAC Name |
3-(aminomethyl)adamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKCTCWOWSGKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
